molecular formula C8H14ClNO2 B2411116 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide CAS No. 923176-89-0

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide

Cat. No.: B2411116
CAS No.: 923176-89-0
M. Wt: 191.66
InChI Key: BBUIXPAPCDMUOG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUIXPAPCDMUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, including substitution, oxidation, and reduction reactions.

Reaction Type Description Common Reagents
SubstitutionChlorine can be replaced by nucleophiles (amines, thiols)Amines, thiols
OxidationFormation of oxo derivativesPotassium permanganate, chromium trioxide
ReductionConversion of carbonyl groups to alcoholsSodium borohydride, lithium aluminum hydride

The ability to modify the compound through these reactions facilitates the development of new derivatives with potentially enhanced properties.

Biological Research Applications

Enzyme Inhibition Studies:
2-Chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide has been investigated for its role as an enzyme inhibitor. It has shown promise in studies related to protein interactions and enzyme activity modulation. For instance, it has been utilized to explore its effects on specific metabolic pathways crucial for disease progression.

Case Study:
In a study examining the antiproliferative effects of certain derivatives on cancer cell lines, it was found that compounds similar to this compound induced significant apoptosis in MCF-7 cells. The percentage of apoptotic cells was notably higher compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .

Industrial Applications

Agrochemical Production:
This compound is also utilized in the agrochemical industry as a precursor for synthesizing various pesticides and herbicides. Its chemical properties allow it to be incorporated into formulations that enhance agricultural productivity while maintaining environmental safety.

Example Application:
In agrochemical formulations, this compound can be combined with other active ingredients to improve efficacy against pests while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. The presence of the chlorine atom in the compound provides unique reactivity compared to its bromine, iodine, and fluorine analogs .

Biological Activity

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and agrochemicals.

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with a ketone in the presence of a base like sodium hydroxide. The reaction conditions are optimized for high yield and purity through methods such as recrystallization or chromatography. The compound's unique structure, particularly the presence of a chlorine atom, enhances its reactivity compared to analogs with other halogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. It has been shown to act as an inhibitor for certain enzymes, influencing various biochemical pathways. The exact mechanisms depend on the context of its application, but it generally affects metabolic processes by modulating enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections. It has shown effectiveness comparable to standard antimicrobial agents .

2. Anticancer Potential
Preliminary investigations into the anticancer properties reveal that derivatives of this compound can induce apoptosis in tumor cells. The mechanism appears to involve the targeting of cancer cell metabolic pathways, leading to cell death. Some derivatives have exhibited significant activity against various cancer cell lines, although they are generally less potent than established chemotherapeutics like 5-fluorouracil .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an important enzyme in neurobiology. Inhibition studies indicated that certain derivatives could serve as selective BChE inhibitors, potentially useful in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Studies

Study Objective Findings
Xia et al. (2019)Evaluate antimicrobial and anticancer activitiesCompounds derived from this compound showed significant antimicrobial activity comparable to ciprofloxacin and fluconazole; anticancer activity was promising but less than standard drugs .
Raghavendra et al. (2020)Investigate enzyme inhibitionIdentified that specific derivatives could inhibit BChE effectively, suggesting potential for Alzheimer's treatment .

Comparative Analysis

When compared to similar compounds such as N-(1-acetyl-2-methylpropyl)-2-bromoacetamide and others with different halogens, this compound demonstrates unique reactivity patterns and biological effects attributed to its chlorine substituent. This specificity may lead to novel applications in both therapeutic settings and agricultural chemistry.

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